molecular formula C15H19BrO4 B10875131 (2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid

(2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid

Cat. No.: B10875131
M. Wt: 343.21 g/mol
InChI Key: JQKBDTVAAAPKKC-VOTSOKGWSA-N
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Description

(2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a bromine atom, butoxy and ethoxy groups attached to a phenyl ring, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid typically involves several steps:

    Bromination: The starting material, 4-butoxy-5-ethoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.

    Esterification: The brominated product is then subjected to esterification with an appropriate acid chloride or anhydride to introduce the propenoic acid moiety.

    Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for bromination and esterification, as well as advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The propenoic acid moiety can be oxidized to form carboxylic acids or reduced to form alcohols.

    Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Addition: Halogens (Br2, Cl2), hydrogen gas with a palladium catalyst, or electrophiles like bromine water.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Addition: Formation of dihalides or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the bromine atom and the propenoic acid moiety suggests it could interact with biological targets, potentially leading to the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which (2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid exerts its effects depends on its interaction with molecular targets. The bromine atom and the propenoic acid moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid
  • (2E)-3-(3-chloro-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid
  • (2E)-3-(3-bromo-4-butoxyphenyl)prop-2-enoic acid

Uniqueness

Compared to similar compounds, (2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid is unique due to the combination of the butoxy and ethoxy groups on the phenyl ring. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H19BrO4

Molecular Weight

343.21 g/mol

IUPAC Name

(E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H19BrO4/c1-3-5-8-20-15-12(16)9-11(6-7-14(17)18)10-13(15)19-4-2/h6-7,9-10H,3-5,8H2,1-2H3,(H,17,18)/b7-6+

InChI Key

JQKBDTVAAAPKKC-VOTSOKGWSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)C=CC(=O)O)OCC

Origin of Product

United States

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